molecular formula C11H7F3O2S B116823 Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 146137-87-3

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No. B116823
M. Wt: 260.23 g/mol
InChI Key: YIBQKUYCGBJTHR-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the use of trifluoromethyl-containing building blocks . The exact method of synthesis can vary depending on the desired target compound .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds often includes a trifluoromethyl group (-CF3) and a benzene ring . The exact structure can vary depending on the specific compound.


Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. The exact reactions can depend on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds often have unique physicochemical properties due to the presence of the trifluoromethyl group . These properties can include a high degree of stability and a strong ability to form hydrogen bonds .

Scientific Research Applications

Imaging Agents in Alzheimer's Disease

One significant application of related compounds is in the development of imaging agents for Alzheimer's disease. Radioligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), have been studied for their ability to measure amyloid in vivo in the brains of Alzheimer's disease patients. The development of PET amyloid imaging techniques represents a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, enabling early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Biopolymer Modification for Drug Delivery

Chemical modification of biopolymers represents another area of application. For instance, xylan derivatives have been explored for their potential in drug delivery applications. Methylation and the synthesis of novel xylan esters have been investigated for creating biopolymer ethers and esters with specific properties, which could form spherical nanoparticles down to 60 nm, potentially useful for drug delivery applications (Petzold-Welcke et al., 2014).

Supramolecular Chemistry for Nanotechnology

Benzene-1,3,5-tricarboxamide (BTA) derivatives have shown importance in supramolecular chemistry, with applications ranging from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding demonstrates the versatile use of these compounds in creating structures with potential nanotechnological and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Synthesis of Heterocyclic Compounds

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate and related compounds have been utilized in the synthesis of various heterocyclic compounds, such as 1-benzofurans, indoles, and 1-benzothiophenes, showcasing their powerful synthetic potential in generating a variety of chemically and biologically significant molecules (Petrov & Androsov, 2013).

Safety And Hazards

Like all chemicals, trifluoromethylated compounds should be handled with care. They can pose various health hazards, such as skin and eye irritation, and respiratory irritation . Always refer to the safety data sheet (SDS) for the specific compound for detailed safety information .

Future Directions

Trifluoromethylated compounds continue to be an area of active research, particularly in the fields of pharmaceutical and agrochemical development . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-7(11(12,13)14)3-2-4-8(6)17-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBQKUYCGBJTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594800
Record name Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate

CAS RN

146137-87-3
Record name Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.00 g of 2-fluoro-6-(trifluoromethyl)benzaldehyde, 633 mg of methyl thioglycolate, 1.21 g of potassium carbonate and 15 ml of DMF was stirred at 130° C. for 2 hours. The reaction mixture was cooled to room temperature. To the reaction mixture was added water, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with water, followed by saturated aqueous sodium chloride solution. The mixture was dried over magnesium sulfate, and then concentrated under reduced pressure obtain 480 mg of methyl 4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
633 mg
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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